Cas no 1805187-94-3 (6-(Aminomethyl)-2-cyano-3-(difluoromethyl)pyridine-4-methanol)

6-(Aminomethyl)-2-cyano-3-(difluoromethyl)pyridine-4-methanol 化学的及び物理的性質
名前と識別子
-
- 6-(Aminomethyl)-2-cyano-3-(difluoromethyl)pyridine-4-methanol
-
- インチ: 1S/C9H9F2N3O/c10-9(11)8-5(4-15)1-6(2-12)14-7(8)3-13/h1,9,15H,2,4,12H2
- InChIKey: NZSNHERGSFHGFP-UHFFFAOYSA-N
- ほほえんだ: FC(C1=C(C#N)N=C(CN)C=C1CO)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 253
- 疎水性パラメータ計算基準値(XlogP): -0.5
- トポロジー分子極性表面積: 82.9
6-(Aminomethyl)-2-cyano-3-(difluoromethyl)pyridine-4-methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029038642-1g |
6-(Aminomethyl)-2-cyano-3-(difluoromethyl)pyridine-4-methanol |
1805187-94-3 | 95% | 1g |
$3,126.60 | 2022-04-01 | |
Alichem | A029038642-500mg |
6-(Aminomethyl)-2-cyano-3-(difluoromethyl)pyridine-4-methanol |
1805187-94-3 | 95% | 500mg |
$1,836.65 | 2022-04-01 | |
Alichem | A029038642-250mg |
6-(Aminomethyl)-2-cyano-3-(difluoromethyl)pyridine-4-methanol |
1805187-94-3 | 95% | 250mg |
$1,058.40 | 2022-04-01 |
6-(Aminomethyl)-2-cyano-3-(difluoromethyl)pyridine-4-methanol 関連文献
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
-
Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
-
Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
6-(Aminomethyl)-2-cyano-3-(difluoromethyl)pyridine-4-methanolに関する追加情報
Introduction to 6-(Aminomethyl)-2-cyano-3-(difluoromethyl)pyridine-4-methanol (CAS No. 1805187-94-3)
6-(Aminomethyl)-2-cyano-3-(difluoromethyl)pyridine-4-methanol, identified by its CAS number 1805187-94-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the pyridine family, a heterocyclic aromatic structure that is widely recognized for its diverse biological activities and pharmacological potential. The presence of multiple functional groups, including an aminomethyl side chain, a cyano group, a difluoromethyl substituent, and a hydroxymethyl group at the 4-position, makes this molecule a versatile intermediate in the synthesis of novel therapeutic agents.
The structural features of 6-(Aminomethyl)-2-cyano-3-(difluoromethyl)pyridine-4-methanol contribute to its unique chemical properties and reactivity. The aminomethyl group (-CH₂NH₂) provides a nucleophilic site for further functionalization, enabling the construction of more complex molecular architectures. The cyano group (-CN) introduces both electrophilic and nucleophilic characteristics, depending on the reaction conditions, and is often involved in condensation reactions or metal coordination. The difluoromethyl group (-CF₂) enhances lipophilicity and metabolic stability, which are critical factors in drug design. Finally, the hydroxymethyl group (-CH₂OH) offers opportunities for etherification or esterification, further expanding its synthetic utility.
In recent years, there has been growing interest in developing small-molecule inhibitors targeting various disease pathways. Pyridine derivatives have been extensively studied due to their ability to modulate enzyme activity and interact with biological targets. Specifically, compounds with fluoro-substituents have shown promise in improving drug efficacy and pharmacokinetic profiles. The structural motif of 6-(Aminomethyl)-2-cyano-3-(difluoromethyl)pyridine-4-methanol aligns well with these trends, making it a valuable building block for drug discovery efforts.
One of the most compelling applications of this compound is in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are implicated in numerous diseases, including cancer and inflammatory disorders. Pyridine-based kinase inhibitors have been successfully marketed as therapeutic agents, such as crizotinib and nilotinib. The combination of an aminomethyl, cyano, and difluoromethyl group in 6-(Aminomethyl)-2-cyano-3-(difluoromethyl)pyridine-4-methanol suggests potential for designing selective kinase inhibitors with improved binding affinity and reduced off-target effects.
Furthermore, the compound's versatility extends to its role as a precursor in the synthesis of more complex scaffolds. Researchers have leveraged similar pyridine derivatives to develop inhibitors targeting other therapeutic areas, such as protease inhibition in viral infections or receptor antagonism in neurological diseases. The presence of multiple reactive sites allows for modular synthesis, enabling chemists to tailor the molecule's properties by introducing additional functional groups or appending different pharmacophores.
Recent advances in computational chemistry have also highlighted the importance of virtual screening in identifying promising drug candidates. Molecular docking studies using 6-(Aminomethyl)-2-cyano-3-(difluoromethyl)pyridine-4-methanol as a scaffold have revealed potential interactions with various biological targets. For instance, simulations suggest that this compound may bind to ATP-binding pockets of kinases or other enzymes involved in metabolic pathways. These findings provide a rational basis for designing next-generation inhibitors with enhanced potency and selectivity.
The synthetic pathways for preparing 6-(Aminomethyl)-2-cyano-3-(difluoromethyl)pyridine-4-methanol also warrant discussion. One common approach involves multi-step organic transformations starting from commercially available pyridine derivatives. For example, nucleophilic substitution reactions can be employed to introduce the aminomethyl group at the 6-position of 2-cyano-3-hydroxypyridine before subsequent fluorination at the 3-position using appropriate reagents such as Selectfluor® or DAST (di-n-butyl azodicarboxylate). The final step typically involves protecting group chemistry to isolate the desired product.
In conclusion, 6-(Aminomethyl)-2-cyano-3-(difluoromethyl)pyridine-4-methanol (CAS No. 1805187-94-3) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features offer multiple avenues for medicinal chemistry innovation, particularly in the development of kinase inhibitors and other therapeutic agents targeting critical disease pathways. As computational methods continue to refine virtual screening strategies and synthetic techniques evolve to streamline complex molecular constructions, this compound is poised to play an important role in future drug discovery endeavors.
1805187-94-3 (6-(Aminomethyl)-2-cyano-3-(difluoromethyl)pyridine-4-methanol) 関連製品
- 1095218-67-9(tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate)
- 98639-99-7(1H-Indole-3-acetic acid, 4,5-dichloro-)
- 1807124-30-6(4-(Difluoromethyl)-2-hydroxy-3-nitro-5-(trifluoromethyl)pyridine)
- 99840-54-7(5,5'-Dimethyldipyrromethane)
- 13575-86-5((+/-)-2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene Hydrobromide)
- 2228081-73-8(3-3-(dimethylamino)propylpyrrolidin-3-ol)
- 2142707-43-3(4-hydroxy-1-(oxan-2-yl)cyclohexane-1-carboxylic acid)
- 71254-72-3(ethyl 3-nitro-4-(piperidin-1-yl)benzoate)
- 2227712-81-2((1S)-2,2,2-trifluoro-1-(3-methyl-1-benzofuran-2-yl)ethan-1-ol)
- 1211629-92-3(3-(benzenesulfonyl)-N-4-({(thiophen-2-yl)methylcarbamoyl}methyl)phenylpropanamide)




